Cas no 1188264-63-2 (5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile)

5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBONITRILE
- 2-Naphthalenecarbonitrile, 5-bromo-1,2,3,4-tetrahydro-
- AM807621
- 5-Bromo-1,2,3,4-tetrahydro-2-naphthalenecarbonitrile
- 1188264-63-2
- DTXSID501217471
- 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile
-
- インチ: 1S/C11H10BrN/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-3,8H,4-6H2
- InChIKey: CEDICYDSDMDGOR-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC2=C1CCC(C#N)C2
計算された属性
- せいみつぶんしりょう: 234.99966g/mol
- どういたいしつりょう: 234.99966g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 23.8
5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M927450-25mg |
5-broMo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile |
1188264-63-2 | 95% | 25mg |
¥900.00 | 2022-09-01 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R130910-25mg |
5-broMo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile,95% |
1188264-63-2 | 95% | 25mg |
¥1036 | 2023-09-10 |
5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile 関連文献
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrileに関する追加情報
Introduction to 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile (CAS No: 1188264-63-2)
5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile, with the chemical formula C₉H₈BrN₂ and CAS number 1188264-63-2, is a significant intermediate in modern organic synthesis and pharmaceutical chemistry. This compound belongs to the class of tetrahydronaphthalene derivatives, which are widely recognized for their structural versatility and utility in the development of various bioactive molecules. The presence of both a bromine substituent and a nitrile group makes it a valuable building block for further functionalization, enabling the synthesis of more complex structures with potential applications in medicinal chemistry.
The bromine atom in 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile serves as a reactive handle for cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing carbon-carbon bonds and are extensively employed in the synthesis of natural products and drug candidates. The nitrile group further enhances its reactivity, allowing for transformations such as hydrolysis to carboxylic acids or reduction to amides. These properties make the compound an indispensable tool in the synthetic chemist's arsenal.
In recent years, there has been a growing interest in tetrahydronaphthalene derivatives due to their prevalence in biologically active compounds. For instance, several studies have highlighted the role of tetrahydronaphthalene scaffolds in the development of antiviral and anticancer agents. The compound 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile is no exception and has been explored in various synthetic protocols aimed at generating novel pharmacophores.
One notable application of this compound is in the synthesis of 5-bromo-tetralone derivatives, which have shown promise as inhibitors of certain enzymes implicated in inflammatory diseases. The bromine atom facilitates further derivatization into more complex structures, while the nitrile group can be strategically incorporated or removed to modulate biological activity. Recent advancements in catalytic methods have further streamlined the functionalization of this intermediate, enabling more efficient access to target molecules.
The pharmaceutical industry has also leveraged 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile for the development of small-molecule probes. These probes are essential tools for understanding enzyme mechanisms and identifying new therapeutic targets. For example, researchers have utilized this compound to synthesize analogs of known bioactive molecules, allowing them to probe structure-activity relationships with high precision. The versatility of 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile lies in its ability to serve as a precursor for a wide range of functional groups, making it a cornerstone in medicinal chemistry research.
From a synthetic perspective, the preparation of 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile involves multi-step processes that highlight its importance as a key intermediate. Traditional methods often involve cyclization reactions followed by selective bromination and cyanation. However, modern approaches have focused on optimizing these steps to improve yield and purity. Catalytic hydrogenation techniques have been particularly effective in generating the tetrahydronaphthalene core with minimal byproducts. These innovations underscore the ongoing efforts to enhance the accessibility of this valuable compound.
The role of computational chemistry in designing derivatives of 5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile cannot be overstated. Molecular modeling studies have provided insights into how structural modifications influence biological activity. By predicting binding affinities and metabolic stability using computational tools, researchers can rationally design new analogs with improved properties. This interdisciplinary approach has accelerated the discovery process and has led to several high-throughput screening campaigns targeting novel drug candidates.
In conclusion,5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile (CAS No: 1188264-63-2) is a versatile intermediate with far-reaching applications in synthetic chemistry and pharmaceutical research. Its unique structural features—combining a bromine substituent with a nitrile group—make it an ideal candidate for further functionalization through cross-coupling reactions and other transformations. As research continues to uncover new synthetic methodologies and biological applications,5-Bromo-1,2,3,4-tetrahydronaphthalene - 2 - carbonitrile will undoubtedly remain at the forefront of chemical innovation.
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